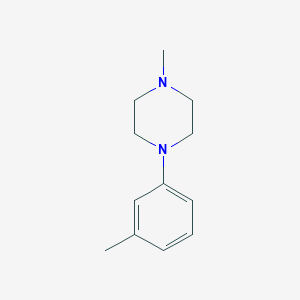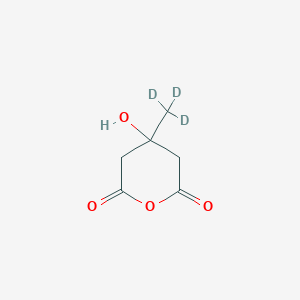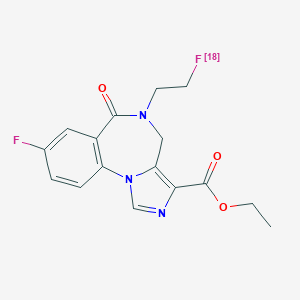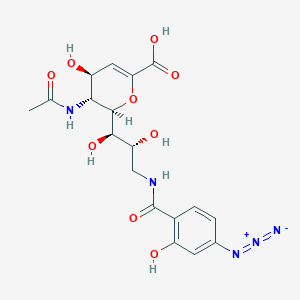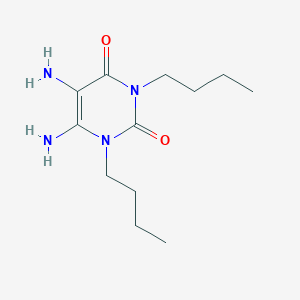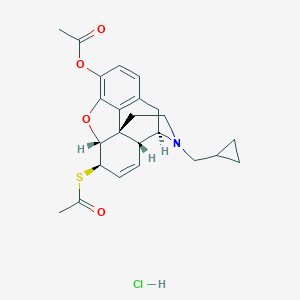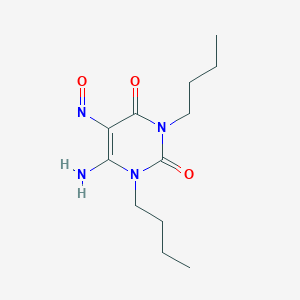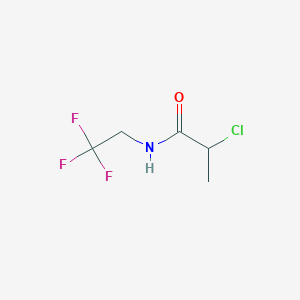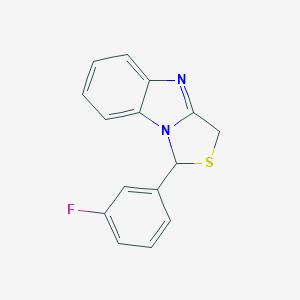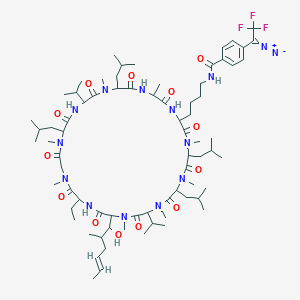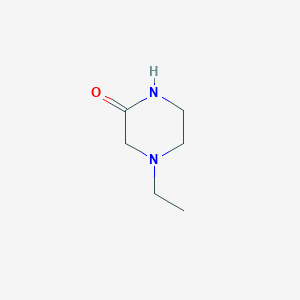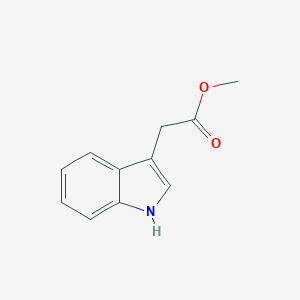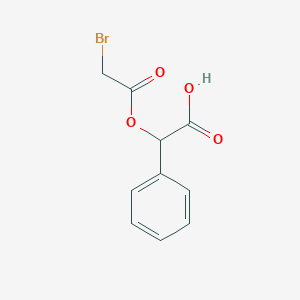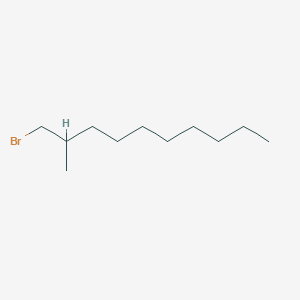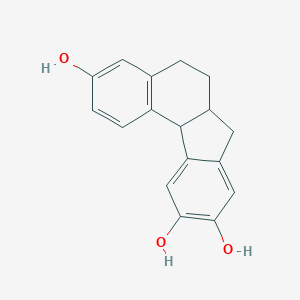
5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene, commonly known as THBF, is a naturally occurring polyphenol compound found in various plants such as the root of Angelica keiskei and the bark of Magnolia officinalis. THBF has been found to possess various biological properties and has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of THBF is not yet fully understood. However, studies have shown that it exerts its biological effects through various pathways such as the regulation of oxidative stress, inflammation, and apoptosis. THBF has also been found to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
THBF has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases such as cancer and neurodegenerative disorders. THBF has also been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
THBF has several advantages for use in lab experiments. It is a naturally occurring compound, making it easier to obtain and study. THBF has also been found to be relatively safe and non-toxic, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of THBF is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of THBF. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. THBF has been shown to have neuroprotective effects and has been studied for its potential use in the prevention and treatment of these disorders. Another area of interest is the study of THBF's potential use in the treatment of cancer. THBF has been shown to have anticancer effects and has been studied for its potential use in the development of new cancer therapies.
Conclusion
In conclusion, THBF is a naturally occurring polyphenol compound that has been studied extensively for its potential use in scientific research. It possesses various biological properties and has been shown to have antioxidant, anti-inflammatory, and anticancer activities. THBF has also been studied for its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of THBF and its potential use in the development of new therapies for various diseases.
Méthodes De Synthèse
THBF can be synthesized through various methods such as the oxidation of 2,3,6,7-tetrahydroxy-9,10-anthraquinone, which is obtained from the bark of Magnolia officinalis. Another method involves the reduction of 5,6,6a,11b-tetrahydro-9,10-anthraquinone-2,3,7,8-tetraone, which is obtained from the root of Angelica keiskei.
Applications De Recherche Scientifique
THBF has been studied extensively for its potential use in scientific research. It has been found to possess various biological properties such as antioxidant, anti-inflammatory, and anticancer activities. THBF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
149861-96-1 |
|---|---|
Nom du produit |
5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene |
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
6,6a,7,11b-tetrahydro-5H-benzo[g]fluorene-3,9,10-triol |
InChI |
InChI=1S/C17H16O3/c18-12-3-4-13-9(6-12)1-2-10-5-11-7-15(19)16(20)8-14(11)17(10)13/h3-4,6-8,10,17-20H,1-2,5H2 |
Clé InChI |
LJVSSYDVPCHQCU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O |
Synonymes |
5,6,6a,11b-tetrahydro-3,9,10-trihydroxybenzo(c)fluorene BXT 01050 BXT-01050 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



